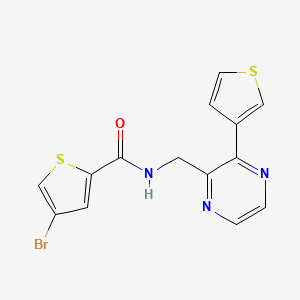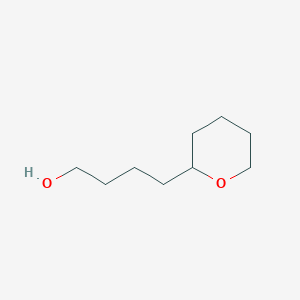
4-(Oxan-2-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Oxan-2-yl)butan-1-ol” is a chemical compound with the molecular formula C9H18O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined using techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, density, and molecular weight are not specified in the sources I found .Scientific Research Applications
4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol has been studied for its potential applications in various fields, including pharmaceuticals, food science, and materials science. In pharmaceutical research, it has been investigated as a potential drug delivery system due to its ability to form stable complexes with drugs. In food science, it has been studied for its potential use as a flavoring agent. In materials science, it has been investigated for its potential use in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol is not fully understood, but it is believed to act as a solubilizer and stabilizer for drugs and other compounds. It forms stable complexes with hydrophobic compounds, improving their solubility and bioavailability.
Biochemical and physiological effects:
Studies have shown that 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol is non-toxic and has low cytotoxicity. It has been shown to have minimal effects on cell viability and proliferation. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol in lab experiments is its ability to solubilize hydrophobic compounds, improving their solubility and bioavailability. However, it is important to note that the stability of the complexes formed by 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol may vary depending on the specific compound being studied. Additionally, further studies are needed to fully understand the potential limitations of using 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol in lab experiments.
Future Directions
There are several potential future directions for research on 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol. One area of interest is the development of new drug delivery systems using 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol as a solubilizer and stabilizer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol, as well as its potential applications in food science and materials science. Finally, research is needed to optimize the synthesis method for 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol, improving the yield and purity of the compound.
In conclusion, 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol is a versatile compound with potential applications in various fields. Its ability to solubilize hydrophobic compounds makes it a promising candidate for drug delivery systems, while its low cytotoxicity makes it a safe option for lab experiments. Further research is needed to fully understand its potential applications and limitations, as well as to optimize the synthesis method for improved yield and purity.
Synthesis Methods
The synthesis of 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol can be achieved through the reaction of 1,4-butanediol and tetrahydrofuran in the presence of a strong acid catalyst. This method has been studied extensively, and the yield of the reaction can be improved by optimizing the reaction conditions.
Properties
IUPAC Name |
4-(oxan-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-3-1-5-9-6-2-4-8-11-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSRLEXVPHHUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
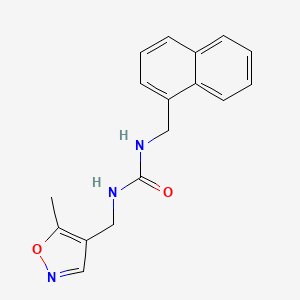
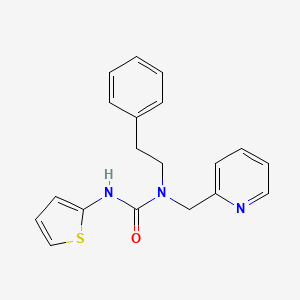
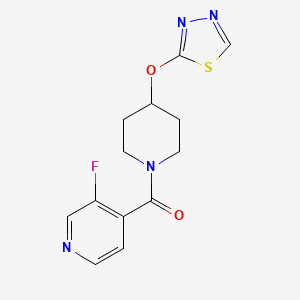

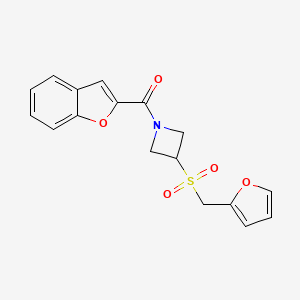

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2852260.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2852264.png)
![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)

![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2852267.png)
![(3-hydroxypiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2852268.png)
